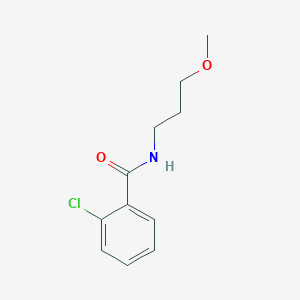
2-chloro-N-(3-methoxypropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(3-methoxypropyl)benzamide, also known as CMMPB, is a chemical compound that has been studied for its potential therapeutic properties. This compound belongs to the class of benzamides and has been investigated for its effects on the central nervous system.
Wirkmechanismus
The exact mechanism of action of 2-chloro-N-(3-methoxypropyl)benzamide is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual action may contribute to its potential therapeutic effects on neurological disorders.
Biochemical and Physiological Effects:
2-chloro-N-(3-methoxypropyl)benzamide has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its potential therapeutic effects. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-N-(3-methoxypropyl)benzamide in lab experiments is its specificity for dopamine D2 and serotonin 5-HT1A receptors, which allows for more targeted studies. However, one limitation is that its effects may vary depending on the animal model used, which may limit its translational potential.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-(3-methoxypropyl)benzamide. One possible direction is to investigate its potential therapeutic effects on other neurological disorders such as Alzheimer's disease and Huntington's disease. Another direction is to further elucidate its mechanism of action and identify potential molecular targets for drug development. Additionally, more translational studies are needed to determine its potential as a therapeutic agent in humans.
Synthesemethoden
The synthesis of 2-chloro-N-(3-methoxypropyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with 3-methoxypropylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(3-methoxypropyl)benzamide has been studied for its potential therapeutic effects on various neurological disorders such as Parkinson's disease, schizophrenia, and depression. In preclinical studies, 2-chloro-N-(3-methoxypropyl)benzamide has shown promising results in improving cognitive function and reducing motor deficits.
Eigenschaften
Molekularformel |
C11H14ClNO2 |
|---|---|
Molekulargewicht |
227.69 g/mol |
IUPAC-Name |
2-chloro-N-(3-methoxypropyl)benzamide |
InChI |
InChI=1S/C11H14ClNO2/c1-15-8-4-7-13-11(14)9-5-2-3-6-10(9)12/h2-3,5-6H,4,7-8H2,1H3,(H,13,14) |
InChI-Schlüssel |
VZIDWXFEEUFPQI-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC=CC=C1Cl |
Kanonische SMILES |
COCCCNC(=O)C1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



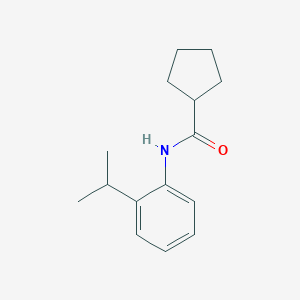
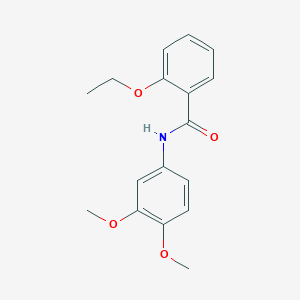


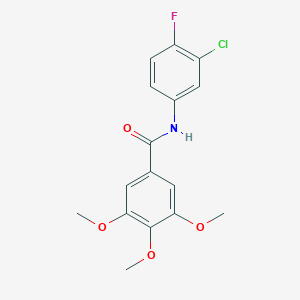




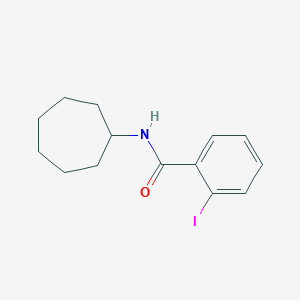
![N-(4-bromo-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291659.png)


